Weak PCAF Bromodomain Inhibition (IC50 = 5,000 nM) Contrasts with Nanomolar-Potent Chemical Probes
4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one exhibits an IC50 of 5,000 nM against full-length human PCAF in an in vitro enzymatic assay [1]. This potency is approximately 83-fold weaker than the chemical probe GSK4027, which has an IC50 of 60 nM in a chromatin engagement assay [2], and approximately 714-fold weaker than the optimized lead compound (R,R)-36n, which achieves an IC50 of 7 nM in a homogeneous time-resolved fluorescence assay [3]. This stark difference defines the compound's role as a weak-affinity reference point, not a functional probe, and is critical for designing appropriate experimental controls.
| Evidence Dimension | In vitro PCAF inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5,000 nM |
| Comparator Or Baseline | GSK4027 (IC50 = 60 nM); (R,R)-36n (IC50 = 7 nM) |
| Quantified Difference | ~83-fold less potent than GSK4027; ~714-fold less potent than (R,R)-36n |
| Conditions | Target Compound: Full-length human PCAF, H3 peptide substrate, Sf21 cell expression; GSK4027: Chromatin engagement assay; (R,R)-36n: Homogeneous time-resolved fluorescence assay |
Why This Matters
Procurement of this compound is justified when a defined, low-potency PCAF ligand is required for counter-screening or establishing a baseline for structure-activity relationship (SAR) studies, where its weak inhibition serves as a reference for 'inactive' or 'low-affinity' behavior.
- [1] BindingDB BDBM50151653. Affinity Data: IC50 5.00E+3 nM for PCAF. CHEMBL3774884. View Source
- [2] Humphreys PG, Bamborough P, Chung CW, et al. Discovery of a potent, cell penetrant, and selective p300/CBP-associated factor (PCAF)/general control nonderepressible 5 (GCN5) bromodomain chemical probe. J Med Chem. 2017 Jan 26;60(2):695-709. doi: 10.1021/acs.jmedchem.6b01410. View Source
- [3] Hua W, et al. Discovery of a series of new P300/CBP-associated factor (PCAF) bromodomain inhibitors with an IC50 of 7 nM. J Med Chem. 2019 Apr 25;62(8):4526-4542. doi: 10.1021/acs.jmedchem.9b00149. PMID: 30998845. View Source
